6-Desfluoro-6-hydroxy Risperidone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

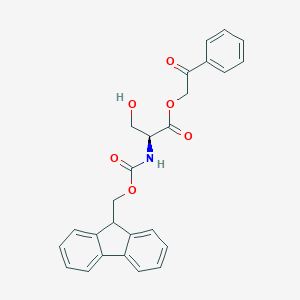

(-)-Epigallocatechin Gallate is a type of catechin, a natural phenol and antioxidant found predominantly in green tea. It is one of the most potent and abundant catechins in tea, contributing significantly to the health benefits associated with green tea consumption. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Mechanism of Action

Target of Action

6-Desfluoro-6-hydroxy Risperidone primarily targets serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in neurotransmission, nociception, and various neurological conditions such as Alzheimer’s, Huntington’s, Parkinson’s, and Schizophrenia .

Mode of Action

This inhibition is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are associated with schizophrenia and various mood disorders .

Biochemical Pathways

The biochemical pathways affected by this compound involve the neurotransmission processes mediated by dopamine and serotonin . By inhibiting D2 and 5-HT2A receptors, the compound can modulate the activity of these pathways, potentially altering neuronal firing and regulation of mitochondrial function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be a reduction in the overactivity of central mesolimbic and mesocortical pathways . This could result in alleviation of symptoms associated with conditions like schizophrenia and mood disorders .

Biochemical Analysis

Biochemical Properties

6-Desfluoro-6-hydroxy Risperidone is involved in biochemical reactions related to the neurotransmission process . It interacts with serotonin (5-HT2) and dopamine (D2) receptors. The nature of these interactions is antagonistic.

Cellular Effects

It is known that its parent compound, Risperidone, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that its parent compound, Risperidone, has been studied for its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that its parent compound, Risperidone, has been studied in rodent models .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone (9-OH-RIP), to a lesser extent by CYP3A4 and CYP3A5 .

Preparation Methods

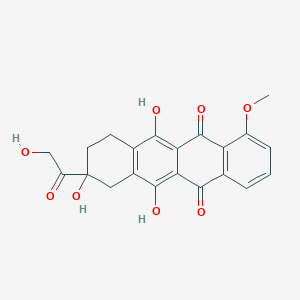

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epigallocatechin Gallate can be achieved through several methods. One common approach involves the esterification of (-)-Epigallocatechin with gallic acid. This reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid), and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of (-)-Epigallocatechin Gallate often involves extraction from natural sources, primarily green tea leaves. The extraction process includes steps such as solvent extraction, purification, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (-)-Epigallocatechin Gallate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidation products.

Reduction: Although less common, reduction reactions can modify the phenolic structure.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic rings of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced catechin derivatives.

Substitution: Halogenated or nitrated catechins.

Scientific Research Applications

(-)-Epigallocatechin Gallate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying antioxidant mechanisms and interactions with other molecules.

Biology: Research has shown its potential in modulating various biological pathways, including those involved in inflammation and cell proliferation.

Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Comparison with Similar Compounds

- (-)-Epicatechin Gallate

- (-)-Epicatechin

- (-)-Epigallocatechin

Comparison: (-)-Epigallocatechin Gallate is unique due to its higher potency and abundance in green tea compared to other catechins. It has a distinct structure that allows for stronger antioxidant and anticancer activities. While other catechins share similar properties, (-)-Epigallocatechin Gallate stands out for its comprehensive health benefits and extensive research backing its therapeutic potential .

Properties

IUPAC Name |

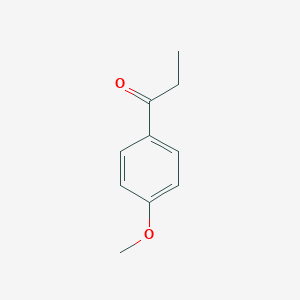

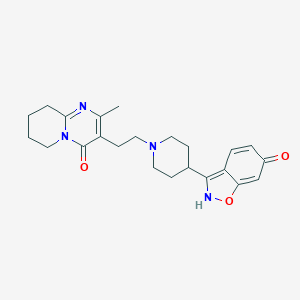

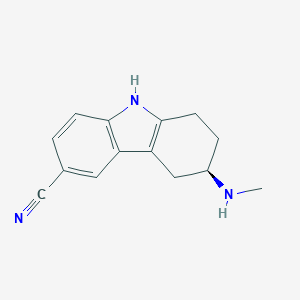

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-11-9 |

Source

|

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)